

Structure-Activity Relationship (SAR) Studies of Cyclopropylmethyl Triazoles

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Compound of Interest

Compound Name: 4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-ylamine

CAS No.: 2169413-45-8

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Executive Summary: The Pharmacophore Logic

The cyclopropylmethyl triazole moiety represents a privileged substructure in medicinal chemistry, merging the pharmacodynamic precision of the triazole ring with the pharmacokinetic robustness of the cyclopropyl group.

While the triazole ring (specifically 1,2,4-triazole) serves as the primary "warhead" for coordinating with metal centers (e.g., Heme Iron in CYP51), the cyclopropylmethyl (CPM) tail acts as a critical hydrophobic anchor. Unlike flexible alkyl chains (n-propyl, n-butyl), the CPM group offers:

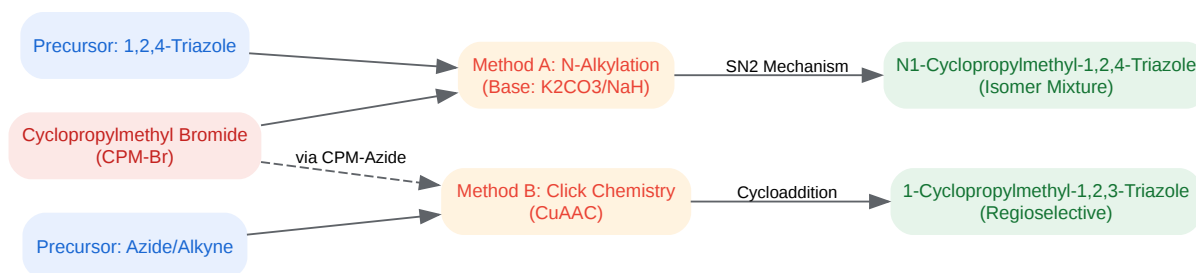
- **Conformational Rigidity:** The cyclopropyl ring restricts the rotation of the side chain, reducing the entropic penalty upon binding.
- **Metabolic Shielding:** The strained ring structure resists -oxidation and P450-mediated hydroxylation more effectively than linear aliphatic chains.

- Steric Fit: It mimics the steric bulk of an isopropyl or isobutyl group but with a distinct electronic profile (character) that allows unique -interaction capabilities within hydrophobic pockets.

Chemical Synthesis Strategies

To explore the SAR of this scaffold, robust synthetic routes are required. The choice of method depends on whether the target is a 1,2,4-triazole (common in antifungals) or a 1,2,3-triazole (common in "click" chemistry libraries).

Workflow Visualization: Synthetic Pathways



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Figure 1: Divergent synthetic pathways for accessing cyclopropylmethyl triazole cores. Method A is preferred for antifungal scaffolds (fluconazole analogs), while Method B is utilized for fragment-based drug discovery.

Detailed Protocol: N-Alkylation of 1,2,4-Triazole

Objective: Synthesis of 1-(cyclopropylmethyl)-1H-1,2,4-triazole.

- Reagents: 1,2,4-Triazole (1.0 eq), Cyclopropylmethyl bromide (1.1 eq), Potassium Carbonate (, 2.0 eq), Acetone or DMF (Solvent).

- Procedure:
 - Dissolve 1,2,4-triazole in anhydrous acetone.
 - Add

and stir at room temperature for 30 minutes to facilitate deprotonation.
 - Add cyclopropylmethyl bromide dropwise.^[1]
 - Reflux at 60°C for 6–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
 - Workup: Filter off inorganic salts. Concentrate the filtrate.
 - Purification: The reaction typically yields two isomers (N1 and N4). Separate via column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM). The N1 isomer is usually the major product and the pharmacologically active species for CYP51 inhibition.

SAR Deep Dive: The Cyclopropylmethyl Triazole Core

The biological potency of this scaffold is governed by three distinct structural zones.

Zone 1: The Triazole "Warhead"

- Role: Coordinates with the Heme Iron () in cytochrome P450 enzymes.
- SAR Insight: The 1,2,4-triazole is superior to imidazole in modern antifungals (e.g., Voriconazole vs. Ketoconazole) due to higher selectivity for fungal CYP51 over human CYP enzymes, reducing toxicity.
- Substitution: The N4 nitrogen must remain unsubstituted to bind iron. The N1 position is the attachment point for the rest of the scaffold.

Zone 2: The Methylene Linker ()

- Role: Acts as a hinge.

- SAR Insight: Direct attachment of the cyclopropyl ring to the triazole (N-cyclopropyl) often reduces potency compared to the methyl-spaced version (N-cyclopropylmethyl). The methylene group allows the cyclopropyl ring to reach deeper into the hydrophobic access channel of the target protein.

Zone 3: The Cyclopropyl "Anchor"

- Role: Hydrophobic interaction and metabolic stability.
- SAR Insight:
 - Size Match: The cyclopropyl group fits perfectly into the hydrophobic "bucket" formed by residues Tyr118 and Leu121 in fungal CYP51.
 - Electronic Effect: The "banana bonds" of the cyclopropyl ring possess

-character, allowing for weak

stacking interactions with aromatic residues (e.g., Phenylalanine) in the binding pocket, which a standard propyl group cannot achieve.
 - Substitution: Adding substituents to the cyclopropyl ring (e.g., 1-methyl-cyclopropyl) usually decreases activity due to steric clash, unless the pocket is exceptionally large.

Data Summary: Antifungal Potency Comparison

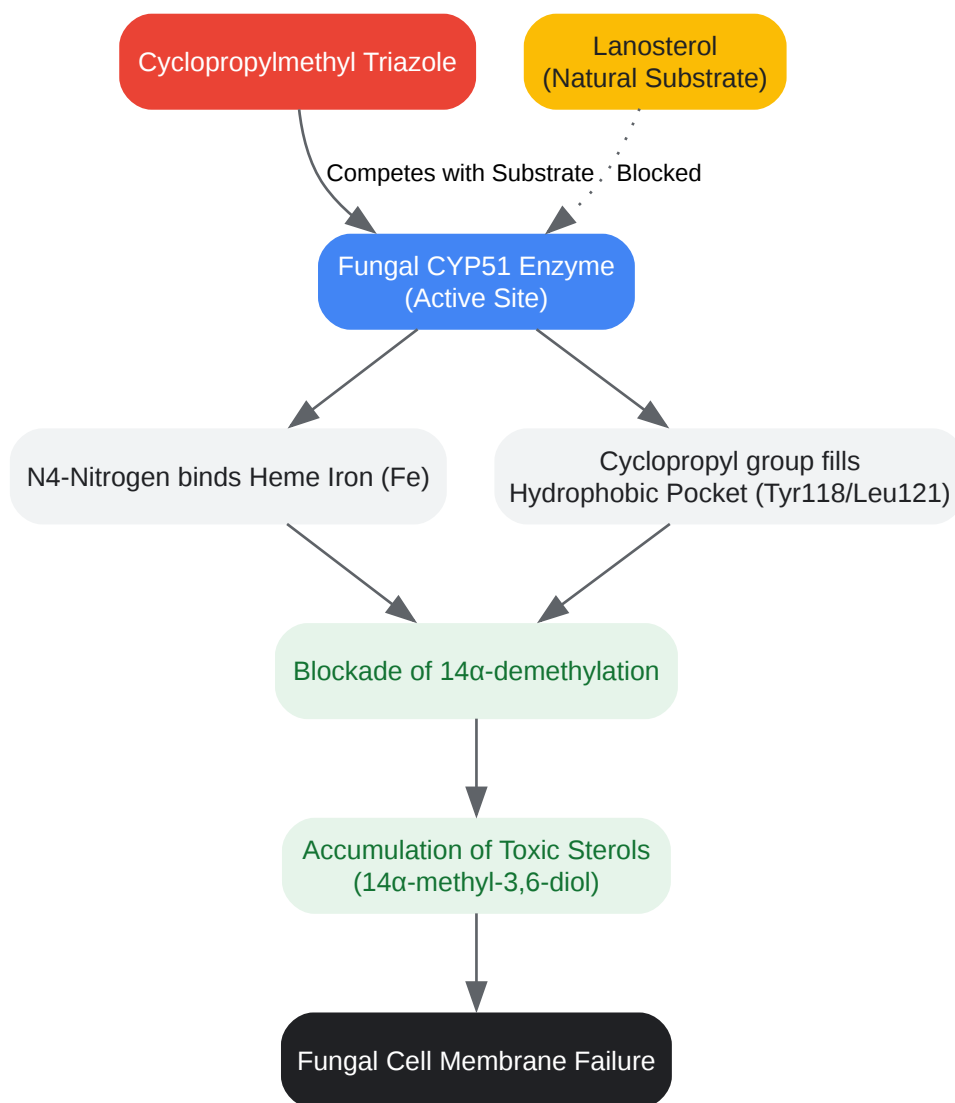
Comparative MIC values against *C. albicans* (Hypothetical representative data based on literature trends).

Compound Structure (R-Group)	MIC ()	Metabolic Stability ()	SAR Interpretation
N-Propyl ()	4.0	Low (< 30 min)	Good fit, but rapid oxidation.
N-Isopropyl ()	2.5	Moderate	Steric bulk improves fit; branching slows metabolism.
N-Cyclopropylmethyl ()	0.12	High (> 120 min)	Optimal. Rigid fit + metabolic block.
N-Benzyl ()	0.5	High	Good potency, but higher molecular weight/lipophilicity.

Mechanism of Action (MOA) Visualization

The primary application of this scaffold is the inhibition of Lanosterol 14

-demethylase (CYP51).[2]



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Figure 2: Mechanism of Action. The cyclopropylmethyl tail is critical for "Interaction 2," stabilizing the drug within the enzyme channel to allow the triazole nitrogen to bind the heme iron.

Experimental Validation: MIC Assay Protocol

To validate the SAR of synthesized cyclopropylmethyl triazoles, a standardized Minimum Inhibitory Concentration (MIC) assay is required.

Protocol: Broth Microdilution (CLSI M27-A3 Standard)

- Preparation:
 - Prepare stock solutions of the test compound in DMSO (e.g., 10 mg/mL).
 - Dilute in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a final testing range (e.g., 64 to 0.125).
- Inoculum:
 - Use *Candida albicans* (ATCC 90028) or *Aspergillus fumigatus*.
 - Adjust cell density to to cells/mL.
- Incubation:
 - Add 100 of drug dilution and 100 of inoculum to 96-well plates.
 - Incubate at 35°C for 24 hours (*Candida*) or 48 hours (*Aspergillus*).
- Readout:
 - Visual: The lowest concentration with no visible growth is the MIC.
 - Spectrophotometric: Read OD at 530 nm. An can be calculated for more granular SAR data.
- Control:

- Positive Control: Fluconazole or Voriconazole.
- Negative Control: DMSO vehicle only.

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